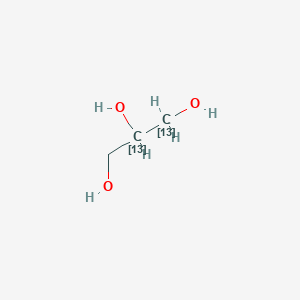
(1,2-13C2)propane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-13C2)propane-1,2,3-triol, also known as glycerol labeled with carbon-13 isotopes at the first and second carbon positions, is a stable isotope-labeled compound. Glycerol, or propane-1,2,3-triol, is a naturally occurring, colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. It is widely used in various industries due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
From Oils and Fats: Glycerol can be obtained as a by-product in the manufacture of soaps.
From Propylene: Glycerol can also be synthesized from propylene, which is obtained from the cracking of petroleum. Propylene is chlorinated at about 500°C to produce allyl chloride, which is then hydrolyzed with sodium carbonate solution under pressure to yield allyl alcohol.
Industrial Production Methods
Industrial production of glycerol often involves the trans-esterification of fats or oils with methanol in the presence of an acid or a base. This method is widely used due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Glycerol can undergo oxidation to form various products, including dihydroxyacetone and glyceric acid.
Reduction: Glycerol can be reduced to produce 1,2-propanediol and 1,3-propanediol.
Substitution: Glycerol can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium.
Substitution: Common reagents include acyl chlorides and alkyl halides.
Major Products
Oxidation: Dihydroxyacetone, glyceric acid.
Reduction: 1,2-propanediol, 1,3-propanediol.
Substitution: Various esters and ethers.
Scientific Research Applications
(1,2-13C2)propane-1,2,3-triol is used extensively in scientific research due to its labeled carbon atoms, which allow for detailed studies of metabolic pathways and biochemical processes. It is used in:
Chemistry: As a precursor for the synthesis of other chemicals and as a solvent.
Biology: In studies of metabolic pathways and enzyme kinetics.
Medicine: In the development of pharmaceuticals and as a cryoprotectant in the preservation of biological samples.
Industry: In the production of polymers, cosmetics, and food products
Mechanism of Action
Glycerol exerts its effects by participating in various biochemical pathways. It is metabolized in the liver to dihydroxyacetone phosphate (DHAP) through the action of glycerol kinase and glycerol-3-phosphate dehydrogenase. DHAP can then enter the glycolytic pathway, contributing to energy production. Glycerol also serves as a precursor for the synthesis of triacylglycerols and phospholipids, which are essential components of cell membranes .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethoxypropane: A glycerol-derived compound used as a solvent for CO2 absorption.
1,2-Propanediol (Propylene Glycol): A diol with similar physical properties to glycerol.
Uniqueness
(1,2-13C2)propane-1,2,3-triol is unique due to its stable isotope labeling, which allows for detailed tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where precise measurements of metabolic fluxes are required .
Properties
Molecular Formula |
C3H8O3 |
|---|---|
Molecular Weight |
94.08 g/mol |
IUPAC Name |
(1,2-13C2)propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1,3+1 |
InChI Key |
PEDCQBHIVMGVHV-ZKDXJZICSA-N |
Isomeric SMILES |
C([13CH]([13CH2]O)O)O |
Canonical SMILES |
C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)
![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)
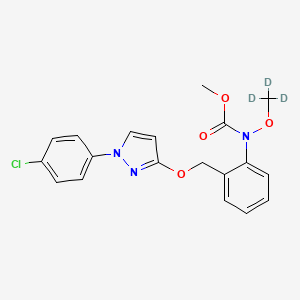
![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)
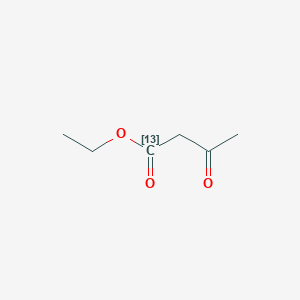
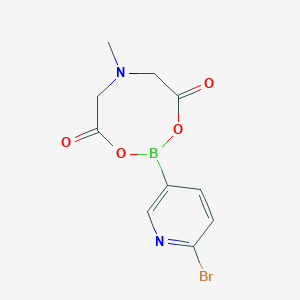

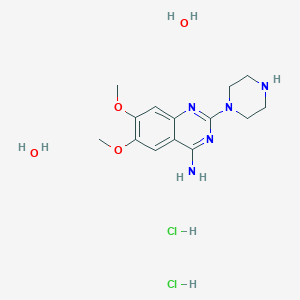
![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)

